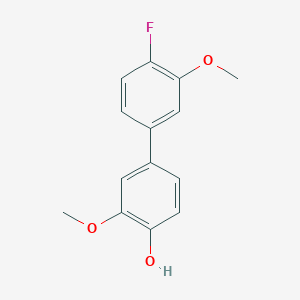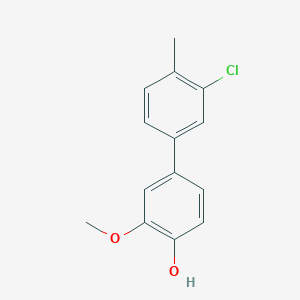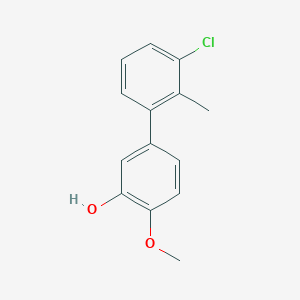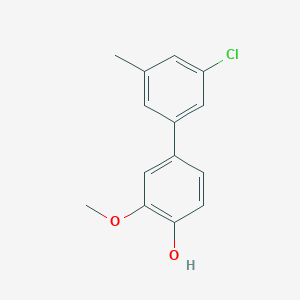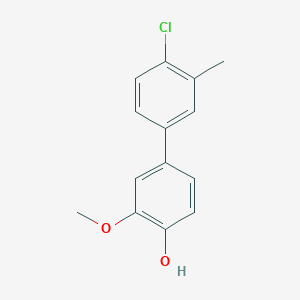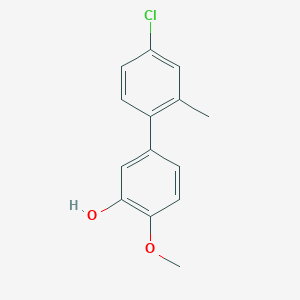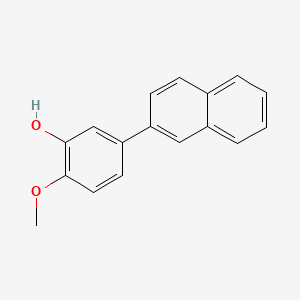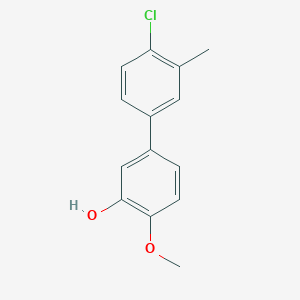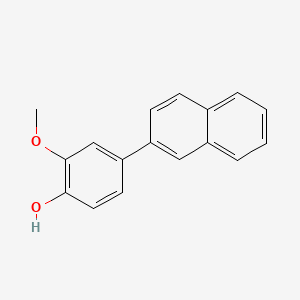
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% (4-CHP-2MP) is a phenolic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless to pale-yellow liquid and is a derivative of phenol and isomer of 2-chloro-5-hydroxybenzyl alcohol. 4-CHP-2MP is a useful reagent in organic synthesis and is used in the production of various compounds, such as dyes, pharmaceuticals, and fragrances.
作用機序
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% is an acid-catalyzed reaction that involves the protonation of the hydroxyl group of the 2-chloro-5-hydroxybenzyl alcohol. This protonation results in the formation of a carbocation, which then reacts with methanol to form the corresponding ester. The ester is then hydrolyzed with sulfuric acid to form the desired product.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has been reported to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has inhibitory effects on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has been reported to have antimicrobial and anti-inflammatory effects. It has also been reported to have anti-cancer effects, including the inhibition of cell proliferation and the induction of apoptosis.
実験室実験の利点と制限
The main advantage of using 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% in laboratory experiments is its low cost and availability. Additionally, it is a highly versatile reagent that can be used in the synthesis of a wide range of organic compounds. However, there are some drawbacks to using 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95%. It is a highly volatile compound, which can make it difficult to store and handle. Additionally, it is a strong acid, which can cause irritation if it comes into contact with skin or eyes.
将来の方向性
The future directions for research on 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research is needed to explore the potential of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% as a catalyst in organic synthesis. Additionally, further research is needed to investigate the safety and toxicity of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95%, as well as its potential environmental impacts. Finally, further research is needed to explore the potential of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% as a source of renewable energy.
合成法
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% can be synthesized by the reaction of 2-chloro-5-hydroxybenzyl alcohol with methanol in the presence of sulfuric acid as a catalyst. The reaction proceeds in two steps, first the alcohol is reacted with methanol to form the corresponding ester, and then the ester is hydrolyzed with sulfuric acid to form the desired product. The reaction is usually carried out in a flask at a temperature of 60-80°C.
科学的研究の応用
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% is used in the production of various surfactants, such as polyethylene glycol and polypropylene glycol.
特性
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c1-17-13-6-8(2-5-12(13)16)10-7-9(15)3-4-11(10)14/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVADVIDKFPIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685614 |
Source


|
| Record name | 6-Chloro-3'-methoxy[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-25-9 |
Source


|
| Record name | 6-Chloro-3'-methoxy[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


